![molecular formula C14H18N2O2 B6630461 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile](/img/structure/B6630461.png)
3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile is a complex organic compound that features a benzonitrile core with a hydroxyoxolan-3-yl group and a methylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the benzonitrile core and introduce the hydroxyoxolan-3-yl group through a series of nucleophilic substitution reactions. The methylaminoethyl group can be added via reductive amination, using appropriate reducing agents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyoxolan-3-yl group may facilitate binding to enzymes or receptors, while the benzonitrile core can interact with hydrophobic pockets. This compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzamide
- 3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzaldehyde
Uniqueness
3-[1-[(3-Hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyoxolan-3-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
3-[1-[(3-hydroxyoxolan-3-yl)methylamino]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(13-4-2-3-12(7-13)8-15)16-9-14(17)5-6-18-10-14/h2-4,7,11,16-17H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDRKLKTWZVCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
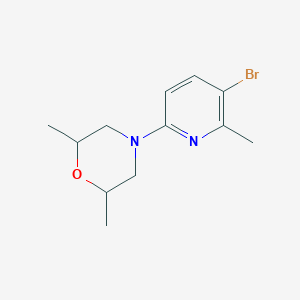
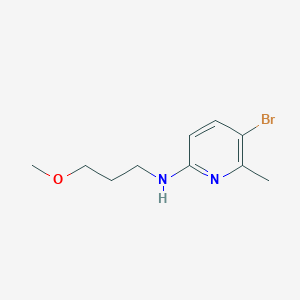

![1-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-2-ol](/img/structure/B6630421.png)
![2-[(5-bromo-6-methylpyridin-2-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B6630424.png)
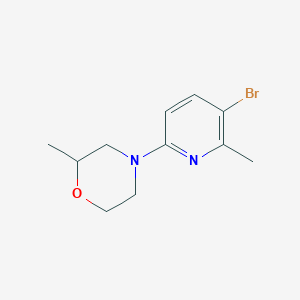
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6630436.png)
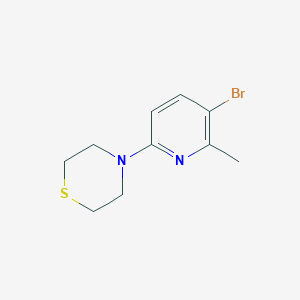
![[1-(5-Bromo-6-methylpyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B6630447.png)
![(3-Ethyl-1-methylpyrazol-4-yl)-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6630455.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6630460.png)
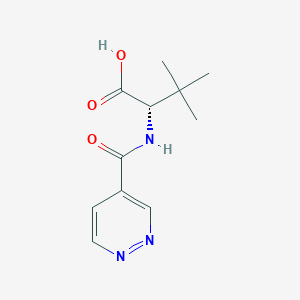
![3-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630469.png)
![4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B6630473.png)
